molecular formula C16H16N2O2S2 B2368057 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea CAS No. 2034464-88-3

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea

Cat. No.: B2368057
CAS No.: 2034464-88-3
M. Wt: 332.44
InChI Key: FWJWVCZUTZBKAP-UHFFFAOYSA-N
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Description

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea is a complex organic compound that features a benzo[b]thiophene moiety and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common approach is to start with the benzo[b]thiophene and thiophene precursors. The key steps include:

    Formation of the Hydroxypropyl Intermediate: This involves the reaction of benzo[b]thiophene with an appropriate alkylating agent to introduce the hydroxypropyl group.

    Urea Formation: The hydroxypropyl intermediate is then reacted with an isocyanate derivative to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene and benzo[b]thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the urea linkage to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution, and strong bases (e.g., sodium hydride) for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines.

Scientific Research Applications

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Application in the development of organic semiconductors or photovoltaic materials.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzo[b]thiophene derivatives: Compounds with similar benzo[b]thiophene moieties.

    Thiophene derivatives: Compounds featuring the thiophene ring.

Uniqueness

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea is unique due to the combination of both benzo[b]thiophene and thiophene rings in its structure, which may confer distinct chemical and physical properties compared to other similar compounds.

Biological Activity

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea is a compound belonging to the class of urea derivatives, characterized by its unique structural features that include benzo[b]thiophene moieties. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, antibacterial, and antifungal properties.

Structural Characteristics

The compound's structure can be represented as follows:

1 2 Benzo b thiophen 2 yl 2 hydroxypropyl 3 thiophen 2 yl urea\text{1 2 Benzo b thiophen 2 yl 2 hydroxypropyl 3 thiophen 2 yl urea}

This structure contributes to its potential pharmacological properties, making it a subject of interest for further research and development.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For example, derivatives of benzo[b]thiophene have shown promising results against human colon (HCT116), breast (MCF-7), and lung (A549) cancer cell lines. The minimal inhibitory concentration (MIC) for some derivatives was reported as low as 0.30.45μg/mL0.3-0.45\,\mu g/mL, indicating potent activity against these cell lines .

CompoundCell Line TestedMIC (μg/mL)
1HCT1160.3
2MCF-70.45
3A5490.5

Antibacterial and Antifungal Activity

The compound's structural components suggest potential antibacterial and antifungal activities. In vitro studies have demonstrated that similar thiophene-based compounds exhibit significant activity against a range of bacterial strains, including multidrug-resistant Mycobacterium tuberculosis. For instance, certain derivatives were found to have MIC values ranging from 2.7322.86μg/mL2.73-22.86\,\mu g/mL against drug-resistant strains .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Key Enzymes : Compounds in this class may inhibit pathways critical for cancer cell proliferation and survival, such as the PI3K/mTOR signaling pathway.
  • DNA Intercalation : The planar structure of the thiophene rings allows for potential intercalation into DNA, disrupting replication and transcription processes.

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Antitumor Efficacy : A study demonstrated that a structurally similar compound inhibited tumor growth in a mouse model (S180 homograft model), showcasing its potential as an anticancer agent .
  • Antimicrobial Testing : Another research effort evaluated the antimicrobial properties of various benzo[b]thiophene derivatives against both Gram-positive and Gram-negative bacteria, revealing significant inhibition at low concentrations .

Properties

IUPAC Name

1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-thiophen-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S2/c1-16(20,10-17-15(19)18-14-7-4-8-21-14)13-9-11-5-2-3-6-12(11)22-13/h2-9,20H,10H2,1H3,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJWVCZUTZBKAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=CC=CS1)(C2=CC3=CC=CC=C3S2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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